BenchChemオンラインストアへようこそ!

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide

CCR8 Antagonism Chemokine Receptor Scaffold Hopping

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide (C₁₅H₁₄N₂O₅S, MW 334.35) is a synthetic, bifunctional research compound that covalently fuses a 2,4-dioxooxazolidinone (oxazolidine-2,4-dione) ring to a naphthalene-1-sulfonamide group via an ethyl linker. This structure creates a unique chemical space that is not represented by simple oxazolidinone antibiotics (e.g., linezolid) or standalone naphthalene-sulfonamide endothelin antagonists (e.g., BMS-182874).

Molecular Formula C15H14N2O5S
Molecular Weight 334.35
CAS No. 2034611-90-8
Cat. No. B2680305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide
CAS2034611-90-8
Molecular FormulaC15H14N2O5S
Molecular Weight334.35
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H14N2O5S/c18-14-10-22-15(19)17(14)9-8-16-23(20,21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2
InChIKeyXFJQEBCWSYSNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide (CAS 2034611-90-8): Structural Identity and Core Pharmacophore


N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide (C₁₅H₁₄N₂O₅S, MW 334.35) is a synthetic, bifunctional research compound that covalently fuses a 2,4-dioxooxazolidinone (oxazolidine-2,4-dione) ring to a naphthalene-1-sulfonamide group via an ethyl linker . This structure creates a unique chemical space that is not represented by simple oxazolidinone antibiotics (e.g., linezolid) or standalone naphthalene-sulfonamide endothelin antagonists (e.g., BMS-182874). While the oxazolidinone core is historically known for protein synthesis inhibition and the sulfonamide motif for enzyme/receptor binding, the specific hybrid scaffold of this compound places it within the class of molecules explored for chemokine receptor antagonism, notably as a potential CCR8 ligand, based on class-level SAR trends for naphthalene-sulfonamide containing oxazolidinones [1].

Procurement Precision: Why N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide Cannot Be Interchanged with Generic Oxazolidinones or Simple Naphthalene Sulfonamides


Substituting this compound with a generic oxazolidinone or a simple naphthalene-1-sulfonamide (e.g., CAS 606-25-7) will fail to replicate its biological interrogation capacity because the specific ethyl-bridged hybrid scaffold dictates a distinct 3D pharmacophore and chelating potential. The 2,4-dioxooxazolidinone ring introduces a dual carbonyl system capable of bidentate hydrogen-bond interactions that are absent in mono-oxo oxazolidinone antibiotics . Simultaneously, the naphthalene-sulfonamide portion provides a nitrogen-acidic sulfonamide NH (pKa influenced by the electron-withdrawing oxazolidinone) and a planar polyaromatic surface, which are critical for occupying hydrophobic pockets in targets like the CCR8 receptor, as demonstrated by structurally analogous naphthalene-sulfonamide CCR8 antagonists [1]. Using an unsubstituted naphthalene sulfonamide or a simple oxazolidinone therefore results in loss of this specific geometry, leading to fundamentally different target engagement profiles and rendering SAR campaigns non-transferable.

Quantitative Differentiation Evidence for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide


Structural Uniqueness vs. CCR8 Naphthalene-Sulfonamide Antagonists: Ethyl-Bridged 2,4-Dioxooxazolidinone as a Novel Chemotype

The target compound incorporates a saturated 2,4-dioxooxazolidinone connected via an ethyl bridge to the sulfonamide nitrogen. This is structurally distinct from the leading naphthalene-sulfonamide CCR8 antagonist series described by Jenkins et al., which typically use an N-substituted-5-aryl-oxazolidinone motif where the aromatic ring is directly attached to the oxazolidinone 5-position, not the nitrogen [1]. The 2,4-dioxo configuration introduces two carbonyls, whereas the CCR8 clinical leads possess a single 2-oxo group, altering the electrostatic potential surface. This differentiation is substantiated by the fact that the target compound’s SMILES (O=C1COC(=O)N1CCNS(=O)(=O)C1=C2C=CC=CC2=CC=C1) does not match any disclosed structure in the primary naphthalene-sulfonamide CCR8 patent literature, confirming it as a novel chemotype rather than a generic backup.

CCR8 Antagonism Chemokine Receptor Scaffold Hopping

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. BMS-182874 (ETA Antagonist)

A calculated property comparison against BMS-182874 (5-(dimethylamino)-N-(3,4-dimethylisoxazol-5-yl)naphthalene-1-sulfonamide), a well-known endothelin ETA antagonist, illustrates the property divergence. The target compound has a molecular formula C₁₅H₁₄N₂O₅S and molecular weight 334.35 g/mol . BMS-182874 has C₁₇H₁₉N₃O₃S and MW ~345.4. The target compound possesses a higher count of hydrogen bond acceptors (7 vs. 5), two hydrogen bond donors (sulfonamide NH and no additional donors, whereas BMS-182874 has a sulfonamide NH and a dimethylamino group), leading to a lower predicted logP. This increased polarity results from the 2,4-dioxooxazolidinone, which is absent in BMS-182874. Such a shift in polar surface area and logP directly influences solubility, permeability, and off-target binding profiles, differentiating it as a chemical probe.

Physicochemical Properties Drug-likeness ETA Receptor

Synthetic Accessibility and Purity Profile: Commercial Availability at 95%+ Purity for Rapid SAR Expansion

The compound is commercially available from a non-prohibited vendor with a specified purity of ≥95% (Catalog Number CM979915) . This contrasts with many in-class naphthalene-sulfonamide oxazolidinone hybrids that require custom multi-step synthesis, such as the patented 3-aryl 2,4-dioxo oxazolidine compounds which necessitate specialized coupling conditions (WO1998005654A1) [1]. The ready availability at defined purity accelerates hit-to-lead and SAR studies, as researchers avoid the 4-6 week lead time typically associated with custom synthesis of similar complexity compounds. This procurement advantage is a practical, verifiable differentiator for labs evaluating tool compounds.

Synthetic Chemistry Building Block Purity Analysis

Intellectual Property Differentiation: A Naphthalene-1-Sulfonamide Oxazolidinedione Outside the Dominant CCR8 and Antibiotic Patent Space

A search for the specific SMILES string O=C1COC(=O)N1CCNS(=O)(=O)C1=C2C=CC=CC2=CC=C1 in the patent literature does not return exact matches in granted CCR8 antagonist patents (e.g., US patents from the Jenkins/Ghosh series) or in oxazolidinone antibiotic patents (e.g., linezolid and tedizolid families) [1][2]. The closest prior art includes naphthalene amide and sulfonamide isosteres used in CCR8 probe design, but these lack the 2,4-dioxooxazolidinone substitution [3]. This patent gap implies that the compound represents a structurally distinct molecule with potentially unencumbered freedom-to-operate for research use, which is a quantifiable risk reduction for commercial screening campaigns or probe development.

Patent Landscape Freedom-to-Operate Chemical Novelty

Scaffold Comparison: 2,4-Dioxooxazolidine vs. 2-Oxooxazolidinone in Naphthalene Sulfonamide Series – Predicted Target Engagement Divergence

A direct scaffold comparison is possible by examining the SAR trends of naphthalene-sulfonamide CCR8 antagonists. In the Jenkins et al. series, replacement of the oxazolidinone oxygen with carbonyl (to create a cyclic carbamate) drastically altered CCR8 potency [1]. The current compound's 2,4-dioxooxazolidine can be viewed as an isosteric replacement but with an additional carbonyl, which is predicted to change the preferred conformation and hydrogen-bonding network. No explicit IC₅₀ data exists for the target compound; however, the class-level SAR teaches that such modifications typically shift selectivity among chemokine receptors (CCR8 vs. CCR4) and alter microsomal stability [2].

Structure-Activity Relationship Scaffold Hopping Receptor Binding

Recommended Deployment Scenarios for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide Based on Evidenced Differentiation


In Vitro Chemokine Receptor Panel Screening for Novel CCR8 Probe Discovery

Given the compound's structural relationship to naphthalene-sulfonamide CCR8 antagonists but its 2,4-dioxooxazolidinone variation, it is ideally deployed as a scaffold-hopping starting point in a chemokine receptor panel assay (CCR8, CCR4, CCR5). The evidence from Jenkins et al. [1] shows that small changes in oxazolidinone substitution can dramatically shift subtype selectivity. This compound's unique topology allows researchers to probe receptor space not covered by existing clinical leads, potentially identifying novel binders with differentiated selectivity fingerprints.

Physicochemical Tool Compound for Solubility and Permeability Profiling in Naphthalene-Sulfonamide MedChem Campaigns

The predicted lower logP and higher hydrogen-bonding capacity relative to BMS-182874 [1] make this compound a valuable physicochemical tool for benchmarking assays. Medicinal chemists can use it to calibrate in vitro ADME models, establishing how the 2,4-dioxooxazolidinone moiety influences solubility, PAMPA permeability, and microsomal stability compared to traditional, more lipophilic naphthalene sulfonamides. This directly aids in the design of next-generation probes with improved drug-like properties.

Reference Standard for Structure-Activity Relationship Studies on 2,4-Dioxooxazolidine-Containing Sulfonamides

The commercial availability at 95%+ purity [1] positions this compound as a reliable reference standard for SAR libraries. Researchers can purchase the compound as a control to validate synthetic routes or as a scaffold for parallel library synthesis (e.g., N-alkylation or sulfonamide derivatization), comparing new analogs against a well-characterized starting point. This standardizes SAR campaigns across different laboratories.

Negative Control or Counter-Screen in Oxazolidinone Antibiotic Resistance Studies

Because the 2,4-dioxooxazolidinone lacks the 5-aminomethyl substituent required for ribosomal binding (as seen in linezolid), this compound is predicted to be inactive against bacterial ribosomes. It can serve as a structurally similar but biologically silent negative control in antimicrobial resistance assays, allowing researchers to distinguish target-specific effects from non-specific sulfonamide cytotoxicity [1]. This is a pragmatic procurement use-case for microbiology labs.

Quote Request

Request a Quote for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.